molecular formula C12H16O5 B155342 CMPF CAS No. 86879-39-2

CMPF

Cat. No.: B155342
CAS No.: 86879-39-2
M. Wt: 240.25 g/mol
InChI Key: WMCQWXZMVIETAO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid typically involves the oxidation of furan derivatives. One common method involves the oxidation of 3-methyl-2-furanpropanoic acid using potassium permanganate under acidic conditions .

Industrial Production Methods: Industrial production of 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid is often achieved through the extraction and purification from biological sources, such as fish oil supplements. The compound is then isolated using chromatographic techniques .

Types of Reactions:

    Oxidation: 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Oxidized furan derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • 3-Methyl-2-Furanpropanoic Acid
  • 4-Methyl-5-Propyl-2-Furanpropanoic Acid

Comparison: 3-Carboxy-4-Methyl-5-Propyl-2-Furanpropanoic Acid is unique due to its specific structure, which allows it to interact with lipid metabolism pathways more effectively than its analogs. Its ability to inhibit acetyl-CoA carboxylase and induce fibroblast growth factor 21 expression sets it apart from other similar compounds .

Biological Activity

3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) is a metabolite derived from the consumption of fish and omega-3 polyunsaturated fatty acids (PUFAs). Recent studies have highlighted its significant biological activities, particularly in the context of metabolic disorders, kidney function, and cellular apoptosis. This article synthesizes current research findings on this compound, emphasizing its biological activity, implications for health, and potential therapeutic applications.

Overview of this compound

This compound is primarily recognized as a biomarker for fish intake and omega-3 PUFA consumption. Its levels in circulation have been associated with various metabolic conditions, including type 2 diabetes mellitus (T2DM), gestational diabetes mellitus (GDM), and kidney diseases. Understanding the biological activity of this compound can provide insights into its role in human health and disease management.

1. Metabolic Implications

This compound levels are significantly elevated in individuals with prediabetes, T2DM, and GDM. A study involving 516 participants indicated that serum this compound concentrations were positively correlated with impaired glucose metabolism and negatively associated with insulin secretion indices . Specifically:

  • Increased this compound levels correlate with:
    • Higher fasting plasma glucose (FPG) and 2-hour postprandial glucose (2hPG).
    • Decreased insulinogenic index, indicating impaired β-cell function.

The relationship between this compound and glucose metabolism suggests that it may serve as a predictive marker for glycolipid metabolism disorders.

ConditionSerum this compound LevelsAssociation with Insulin Function
Normal Glucose ToleranceBaselineNormal insulin secretion
PrediabetesElevatedImpaired insulin secretion
Type 2 DiabetesSignificantly ElevatedFurther impaired secretion

2. Cellular Mechanisms

Recent findings demonstrate that this compound induces ferroptosis—a form of regulated cell death—in kidney cells. In vitro studies on HK-2 and NRK49F cells revealed that this compound treatment led to:

  • Decreased levels of glutathione (GSH) and GPX4 expression.
  • Increased reactive oxygen species (ROS) production and lipid peroxidation.

These changes indicate that this compound not only triggers ferroptosis but also promotes apoptosis through pathways involving Bax and cytochrome C . The inhibition of ferroptosis was found to reduce apoptosis, highlighting a complex interplay between these cell death mechanisms.

3. Kidney Health

Contrary to its role in inducing cell death in certain contexts, other studies suggest that this compound may not be a relevant uremic toxin in patients undergoing hemodialysis. Research indicates that higher this compound levels could correlate with better nutritional status rather than adverse outcomes . Specifically:

  • Positive correlations were found between this compound levels and:
    • Albumin and prealbumin concentrations.
    • Body mass index (BMI).

This suggests that this compound might serve as a marker for nutritional health rather than a detrimental factor in chronic kidney disease.

Case Studies

Case Study 1: Impact on Type 2 Diabetes Risk
A longitudinal study involving over 1,400 participants showed that each standard deviation increase in serum this compound was associated with an 18% lower risk of developing T2DM. This protective effect was mediated by the intake of marine n-3 PUFAs .

Case Study 2: Cellular Response to this compound
In an experimental setting, renal cells exposed to this compound exhibited significant oxidative stress markers and alterations in apoptosis-related proteins. These findings underscore the dual role of this compound as both a potential therapeutic target for metabolic disorders and a contributor to cellular stress responses .

Properties

IUPAC Name

2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCQWXZMVIETAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235940
Record name 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86879-39-2
Record name 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86879-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086879392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-CARBOXYETHYL)-4-METHYL-5-PROPYLFURAN-3-CARBOXYLICACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTU41879GF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Carboxy-4-methyl-5-propyl-2-furanpropionic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061112
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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